Boron trifluoride

Lewis Acidity Catalysis Chemoselectivity

Boron trifluoride (BF3) is a gaseous Lewis acid and p-type dopant. Procuring consistent, high-purity BF3-especially isotopically enriched 11BF3 for semiconductor nodes-is challenging. This offering addresses those needs: - Standard BF3: ≥99.5% purity for Friedel-Crafts acylations on acid-sensitive substrates (e.g., furans, pyrroles) and cationic polymerization of isobutylene to high-MW PIB. - Electronic-grade 11BF3: <0.1% 10B content reduces neutron-induced soft errors in advanced logic, memory, and power devices for aerospace, HPC, and automotive applications. Supplied in compressed gas cylinders with global shipping compliance.

Molecular Formula BF3
Molecular Weight 67.81 g/mol
CAS No. 7637-07-2
Cat. No. B1209226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron trifluoride
CAS7637-07-2
Synonymsboron trifluoride
Molecular FormulaBF3
Molecular Weight67.81 g/mol
Structural Identifiers
SMILESB(F)(F)F
InChIInChI=1S/BF3/c2-1(3)4
InChIKeyWTEOIRVLGSZEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 100 g / 1 kg / 40 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility106 % (in cold H2O) (NIOSH, 2016)
Solubility in water: 332 g/100 g at 0 °C;  some hydrolysis occurs to form fluoboric and boric acids
Soluble in cold water, hydrolyzes in hot water
Soluble in concentrated sulfuric acid and most organic solvents
Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide
Solubility in anhydrous sulfuric acid: 1.94 g/100 g;  soluble in most saturated and halogenated hydrocarbons and in aromatic compounds
Solubility in water: reaction
106% (in cold H2O)

Boron Trifluoride: Lewis Acid Catalyst & Dopant Gas


Boron trifluoride (BF3) is a trigonal planar, highly reactive gaseous Lewis acid widely used in organic synthesis and the electronics industry [1]. Its primary industrial applications are as a catalyst for reactions like Friedel-Crafts acylations and cationic polymerizations, and as a p-type dopant gas source for ion implantation in semiconductor manufacturing [2]. The compound is also available in an isotopically enriched form (11BF3) for advanced semiconductor nodes where neutron-induced soft errors are a critical reliability concern [3].

Anhydrous Lewis acid catalysis for acid-sensitive substrates (e.g., furan, pyrrole) — reported milder acidity than BBr₃/BCl₃ supports chemoselective Friedel-Crafts acylation.
Cationic polymerization initiator system for high-molecular-weight polyisobutylene (elastomeric grade).
Semiconductor p-type dopant gas; isotopically enriched ¹¹BF₃ available for advanced nodes where neutron-induced soft-error mitigation is critical.

Why Boron Trifluoride Substitution Fails


While boron trifluoride (BF3) is a member of the boron trihalide class, direct substitution with analogs like BBr3 or BCl3, or with alternative dopant gases like B2H6, is not straightforward and can lead to significant performance deviations [1]. The relative Lewis acidity of boron trihalides follows an order counter to simple electronegativity predictions (BF3 < BCl3 < BBr3), making BF3 a uniquely 'mild' Lewis acid in this series [2]. In semiconductor manufacturing, while other gases like diborane (B2H6) can provide higher ion beam currents, BF3 remains the industry benchmark for process stability and is available in isotopically engineered forms (11BF3) to mitigate neutron-induced soft errors in advanced nodes, a feature not inherent to standard B2H6 or natural-abundance BF3 [3]. The specific performance metrics outlined below quantify these critical differentiators.

Lewis acidity shift BF₃ (mildest) BBr₃/BCl₃ – stronger acidity may decompose acid-sensitive substrates
Dopant gas alternative BF₃/¹¹BF₃ B₂H₆ – lacks isotopically engineered form for soft-error control; process stability profile may differ
Water-tolerant catalysis BF₃ (anhydrous only) Sc(OTf)₃ – active in aqueous media; operational niche incompatible

Boron Trifluoride Performance Evidence


Mild Lewis Acidity Among Boron Trihalides

In the boron trihalide series (BF3, BCl3, BBr3), the experimental Lewis acidity increases in the order BF3 < BCl3 < BBr3, a trend that contradicts predictions based on electronegativity and steric effects [1]. This is supported by computational interaction energies (ΔEint) for their complexes with ammonia (NH3), where BF3 shows the least exothermic reaction: -40.6 kcal/mol, compared to -41.3 kcal/mol for BCl3 and -42.6 kcal/mol for BBr3 [2]. This quantifiable 'mildness' is a key differentiator for BF3, allowing for its use in reactions where stronger Lewis acids would lead to substrate decomposition or unwanted side reactions, such as the polymerization of acid-sensitive furan in Friedel-Crafts acylations [3].

Mild Lewis acidity
Head-to-head
−40.6 kcal/mol
Least exothermic NH₃ interaction among boron trihalides; enables acid-sensitive substrate compatibility.
Computed ΔEint; experimental trend BF₃
¹¹BF₃ soft-error mitigation
Class-level
¹⁰B
>200-fold reduction in neutron-capture isotope; supports high-reliability semiconductor doping.
Enrichment via distillation; essential for aerospace/HPC devices.
High-MW PIB synthesis
Cross-study
Mn > 200,000 g/mol
BF₃/proton-donor system yields elastomeric-grade polyisobutylene for chewing gum base.
>87× higher Mn than low-MW PIB; distinct from lubricant/sealant grades.
Moisture sensitivity
Cross-study
Rapid hydrolysis; inactive in water
Defines strictly anhydrous operational niche; aqueous-phase catalysts (e.g., Sc(OTf)₃) cannot substitute directly.
Requires rigorous moisture exclusion in synthesis workflows.
BF₃ vs B₂H₆ ion implant
Cross-study
Lower ionization cross-section, but established process stability
B₂H₆ may provide higher beam current; BF₃ remains benchmark for stability and ¹¹BF₃ enrichment availability.
Trade-off between throughput and soft-error mitigation capability.
Lewis Acidity Catalysis Chemoselectivity

11BF3 Soft Error Mitigation

Natural boron consists of ~20% 10B and ~80% 11B [1]. The 10B isotope has an exceptionally high neutron capture cross-section, being over one million times more likely to react with background neutrons than 11B [2]. This reaction (10B + n → 7Li + α) can transmute a dopant boron atom in a transistor into lithium, releasing an alpha particle that can change gate voltage and cause device failure [3]. By using boron trifluoride gas depleted of 10B to below 0.1% (i.e., 11BF3), manufacturers can drastically reduce the probability of such single-event upsets (soft errors) [2]. This is a quantifiable reliability advantage over using natural-abundance BF3 or alternative dopants like B2H6, which may not be readily available in isotopically engineered forms.

¹¹BF₃ soft-error mitigation
Class-level
¹⁰B
>200-fold reduction in neutron-capture isotope; supports high-reliability semiconductor doping.
Enrichment via distillation; essential for aerospace/HPC devices.
High-MW PIB synthesis
Cross-study
Mn > 200,000 g/mol
BF₃/proton-donor system yields elastomeric-grade polyisobutylene for chewing gum base.
>87× higher Mn than low-MW PIB; distinct from lubricant/sealant grades.
Moisture sensitivity
Cross-study
Rapid hydrolysis; inactive in water
Defines strictly anhydrous operational niche; aqueous-phase catalysts (e.g., Sc(OTf)₃) cannot substitute directly.
Requires rigorous moisture exclusion in synthesis workflows.
BF₃ vs B₂H₆ ion implant
Cross-study
Lower ionization cross-section, but established process stability
B₂H₆ may provide higher beam current; BF₃ remains benchmark for stability and ¹¹BF₃ enrichment availability.
Trade-off between throughput and soft-error mitigation capability.
Semiconductor Doping Ion Implantation Isotopic Enrichment

High Molecular Weight PIB Synthesis

Boron trifluoride, in combination with a proton-donating co-initiator, is a classic initiator for the cationic polymerization of isobutylene to produce high molecular weight polyisobutylene (PIB) [1]. This process, dating back to 1937, specifically utilizes BF3 to achieve a rubber-like PIB with a number-average molecular weight (Mn) exceeding 200,000 g/mol [2]. This high molecular weight PIB is the primary chewing gum base, having gradually substituted natural chicle [2]. Alternative initiators like aluminum chloride (AlCl3) are also used industrially, but the BF3-based process is a distinct, long-standing method for achieving this specific, high-value product segment [3]. The ability to control the polymerization to yield such a high molecular weight is a key performance attribute of the BF3 system.

High-MW PIB synthesis
Cross-study
Mn > 200,000 g/mol
BF₃/proton-donor system yields elastomeric-grade polyisobutylene for chewing gum base.
>87× higher Mn than low-MW PIB; distinct from lubricant/sealant grades.
Cationic Polymerization Polyisobutylene Initiator

Moisture Sensitivity and Operational Niche

A critical differentiator for BF3 is its high sensitivity to moisture, which leads to rapid hydrolysis and deactivation [1]. This is in stark contrast to modern Lewis acid catalysts like scandium(III) triflate (Sc(OTf)3), which are designed to be stable and active in aqueous environments [2]. While BF3 is an effective catalyst, its incompatibility with water necessitates rigorous exclusion of moisture from reaction systems and precludes its use in aqueous-phase or 'green' chemistry processes [1]. This property defines its operational niche in strictly anhydrous organic synthesis and gas-phase applications like ion implantation.

Moisture sensitivity
Cross-study
Rapid hydrolysis; inactive in water
Defines strictly anhydrous operational niche; aqueous-phase catalysts (e.g., Sc(OTf)₃) cannot substitute directly.
Requires rigorous moisture exclusion in synthesis workflows.
Water Sensitivity Lewis Acid Catalyst Scandium Triflate

BF3 vs B2H6 Ion Implantation Trade-offs

In semiconductor ion implantation, BF3 is the industry standard p-type dopant gas, used as the benchmark for boron ion implantation performance [1]. However, diborane (B2H6) has been shown to possess a higher ionization cross-section than BF3 at typical ion source operating arc voltages [2]. This property of B2H6 enables the generation of a higher beam current of active boron ions without incurring degradation of the ion source [2]. Therefore, while BF3 remains the benchmark for process stability and is essential for isotopic enrichment (11BF3), B2H6 may be selected for applications requiring higher throughput or where process conditions allow for its use [3].

BF₃ vs B₂H₆ ion implant
Cross-study
Lower ionization cross-section, but established process stability
B₂H₆ may provide higher beam current; BF₃ remains benchmark for stability and ¹¹BF₃ enrichment availability.
Trade-off between throughput and soft-error mitigation capability.
Ion Implantation Dopant Gas Beam Current

Boron Trifluoride Industrial Applications


Friedel-Crafts Acylation of Acid-Sensitive Chemicals

BF3's quantifiably lower Lewis acidity compared to BBr3 and BCl3 makes it the catalyst of choice for Friedel-Crafts acylations on acid-sensitive substrates like furan or pyrrole derivatives [1]. In these reactions, the use of stronger Lewis acids such as AlCl3 or BBr3 often leads to polymerization or decomposition of the heterocyclic ring. BF3 provides sufficient activation of the acylating agent while preserving the structural integrity of the sensitive core, enabling higher yields of the desired ketone product [2].

High-Reliability Semiconductors for Aerospace & HPC

The procurement of isotopically enriched boron-11 trifluoride (11BF3) gas is essential for ion implantation steps in the fabrication of advanced logic, memory, and power devices used in high-reliability environments [3]. The <0.1% 10B content drastically reduces the probability of neutron-induced soft errors, a critical reliability requirement for aerospace electronics, high-performance computing (HPC) processors, and automotive-grade semiconductors operating at advanced technology nodes [4].

High MW PIB for Chewing Gum Base

The BF3/proton-donor co-initiator system is specifically leveraged for the industrial-scale cationic polymerization of isobutylene to produce PIB with an Mn > 200,000 g/mol [5]. This high molecular weight, rubber-like PIB is the primary gum base in modern chewing gum formulations, having largely replaced natural chicle due to its purity, consistency, and physical properties [5]. The process is optimized to achieve this specific molecular weight target, which is crucial for the desired elastomeric and chewing characteristics.

Anhydrous Catalysis for Moisture-Sensitive Reactions

BF3 is the preferred catalyst in a wide array of organic reactions, including esterifications, alkylations, and cycloadditions, that must be performed under strictly anhydrous conditions [6]. Its high reactivity and well-understood behavior in non-aqueous solvents are advantageous where modern water-tolerant catalysts like scandium triflate are either unnecessary or cost-prohibitive. The requirement for rigorous moisture exclusion defines its niche in synthetic methodology development and small-scale specialty chemical production [7].

Application
Selection Property
Validation Focus
Acid-sensitive Friedel-Crafts acylation
Mild Lewis acidity (weakest among BX₃)
Substrate integrity; avoidance of furan/pyrrole decomposition
High-reliability semiconductor doping
Isotopic enrichment (¹¹BF₃, ¹⁰B
Neutron-induced soft-error rate reduction in advanced nodes
Elastomeric polyisobutylene (chewing gum base)
BF₃/proton-donor cationic initiation system
Achieving Mn > 200,000 g/mol; elastomeric performance
Anhydrous Lewis acid catalysis
Strictly moisture-free reactivity profile
Reaction yield and selectivity under dry conditions

Technical Documentation Hub

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